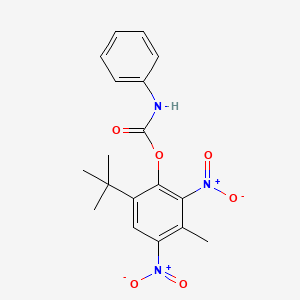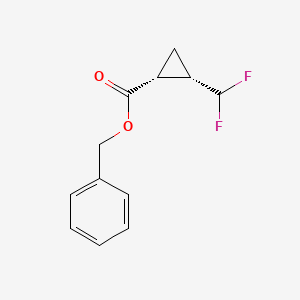
benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate is a chemical compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification. One common method involves the reaction of a difluoromethyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid is then esterified with benzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
科学的研究の応用
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Benzyl cyclopropanecarboxylate: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
Methyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl ester can influence its pharmacokinetic profile.
特性
分子式 |
C12H12F2O2 |
|---|---|
分子量 |
226.22 g/mol |
IUPAC名 |
benzyl (1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
InChIキー |
PSXLFKMJXZJLMR-VHSXEESVSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(F)F |
正規SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
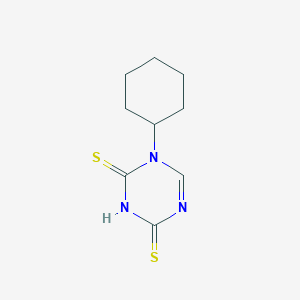
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
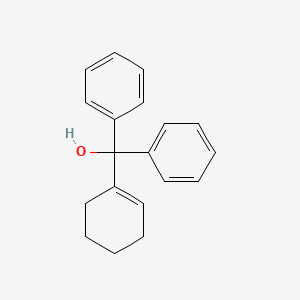
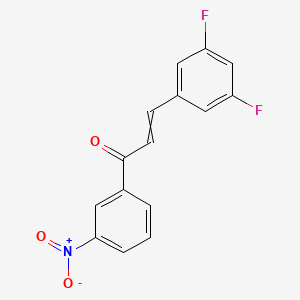

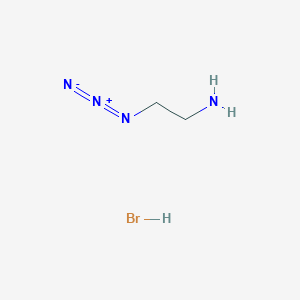


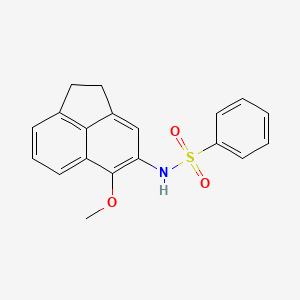
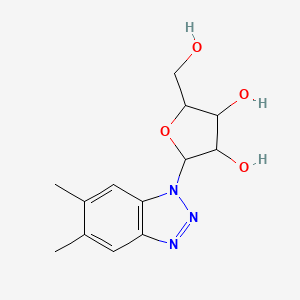
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
